molecular formula C17H13F3N2O2 B2712683 4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672950-93-5

4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B2712683
CAS No.: 672950-93-5
M. Wt: 334.298
InChI Key: ZPKAOSHEMYPHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and neuroscience research. The benzimidazole core is a privileged scaffold in drug discovery, known for its ability to interact with a variety of biological targets . Specifically, benzimidazole-containing compounds have demonstrated substantial potential as neuroprotective agents . Research on analogous benzimidazole acetamide derivatives has shown they can ameliorate oxidative stress and neuroinflammation in model systems, key pathways implicated in neurodegenerative diseases . These compounds attenuate ethanol-induced neurodegeneration by impairing the elevated expression of critical inflammatory markers such as TNF-α, NF-κB, and COX-2 . The versatile nature of the benzimidazole nucleus suggests it could function as a multi-target neuroprotectant, a valuable strategy for intervening in the complex vicious cycles of neuroinflammation and neuronal death . Furthermore, the structural features of this compound, including the trifluoromethyl group, are often associated with enhanced metabolic stability and binding affinity in drug design, making it a valuable chemical tool for probing novel biological mechanisms and developing potential therapeutic interventions for neurological disorders .

Properties

IUPAC Name

(4-methylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-11-6-8-12(9-7-11)24-15(23)10-22-14-5-3-2-4-13(14)21-16(22)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKAOSHEMYPHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves the esterification of the benzimidazole derivative with 4-methylphenyl acetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzimidazole core.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds containing the benzimidazole moiety, such as 4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, in antiviral applications. For instance, derivatives of benzimidazole have been shown to inhibit viral replication in various models. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against viral targets .

Enzyme Inhibition

Benzimidazole derivatives are recognized for their ability to act as inhibitors of various enzymes. In particular, studies have indicated that certain benzimidazole compounds can inhibit elastase and other serine proteases, which are implicated in inflammatory diseases. The efficacy of these compounds often correlates with their structural modifications, such as the introduction of trifluoromethyl groups .

Study on Antiviral Properties

A study published in the Journal of Medicinal Chemistry examined a series of benzimidazole derivatives for their antiviral activity against the measles virus. The findings suggested that modifications to the benzimidazole structure could lead to significant increases in antiviral potency. Compounds with trifluoromethyl substitutions exhibited enhanced inhibitory effects on viral RNA-dependent RNA polymerase .

Inhibition of Elastase

Another research effort focused on synthesizing new chemical entities based on the benzimidazole scaffold for potential elastase inhibition. The study demonstrated that certain derivatives showed promising inhibitory effects with IC50 values indicating strong activity against elastase, suggesting that these compounds could be developed into therapeutics for diseases characterized by excessive elastase activity .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityIC50 Value (nM)Reference
This compoundAntiviral (Measles Virus)250
Benzimidazole Derivative AElastase Inhibition60.4
Benzimidazole Derivative BAntiviral (General)0.27 - 7.0

Mechanism of Action

The mechanism of action of 4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole core can bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound is compared below with structurally related benzimidazole derivatives, focusing on substituents, physicochemical properties, and synthesis methods.

Compound Name Substituents Molecular Formula Molecular Weight Melting Point Key Features Source
4-Methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate 4-Methylphenyl ester C₁₇H₁₃F₃N₂O₂ 334.3 Not reported Enhanced lipophilicity due to methylphenyl group; potential improved bioavailability.
2,4-Dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate 2,4-Dichlorophenyl ester C₁₆H₉Cl₂F₃N₂O₂ 405.16 Not reported Higher electronegativity from Cl substituents; may influence receptor binding.
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid Carboxylic acid C₁₀H₇F₃N₂O₂ 244.16 248°C Parent acid; polar, with limited membrane permeability.
Ethyl 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Difluoromethyl-pyrazolo-pyrimidine hybrid C₂₆H₂₅F₂N₇O₃ 525.5 Not reported Extended heterocyclic system; designed for kinase inhibition applications.
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) Thiazole-triazole-benzimidazole conjugate C₂₇H₂₃N₅O₂S 493.57 Not reported Multi-heterocyclic structure; evaluated for α-glucosidase inhibitory activity.

Key Comparison Points

Substituent Effects: Electron-Withdrawing Groups: The -CF₃ group in the target compound and its dichlorophenyl analog enhances stability and binding compared to non-fluorinated benzimidazoles. The dichlorophenyl derivative (Cl substituents) may exhibit stronger hydrophobic interactions than the methylphenyl variant . Ester vs. Acid: The parent acid (C₁₀H₇F₃N₂O₂) has higher polarity and a crystalline structure (mp 248°C), while ester derivatives improve lipophilicity, aiding cellular uptake .

Synthetic Routes: The target compound’s synthesis likely involves esterification of the parent acid with 4-methylphenol, analogous to the dichlorophenyl ester synthesis (e.g., coupling reagents in DMF/K₂CO₃) . Compound 9d () was synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition, highlighting divergent strategies for benzimidazole functionalization .

Biological Relevance :

  • Molecular docking studies () suggest that trifluoromethyl-benzimidazoles exhibit strong binding to enzymatic active sites, such as α-glucosidase, due to their planar aromatic core and -CF₃ interactions .
  • The dichlorophenyl ester () and pyrazolo-pyrimidine hybrids () demonstrate the versatility of benzimidazoles in targeting diverse biological pathways.

Physicochemical Properties :

  • Solubility : The 4-methylphenyl ester is expected to have higher lipid solubility than the parent acid, similar to the dichlorophenyl analog.
  • Stability : Trifluoromethyl groups reduce metabolic degradation, a shared advantage across all -CF₃-containing analogues .

Biological Activity

4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a compound belonging to the benzimidazole class, recognized for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F3N2O2C_{17}H_{16}F_3N_2O_2, with a molecular weight of approximately 348.32 g/mol. The compound features a benzimidazole moiety substituted with a trifluoromethyl group and a methylphenyl group, which contribute to its unique chemical properties and biological activities.

Biological Activities

Benzimidazole derivatives are known for various biological activities, including:

  • Antitumor Activity : Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358) in both 2D and 3D cultures .
  • Antimicrobial Properties : Benzimidazoles exhibit antibacterial and antifungal activities. The incorporation of trifluoromethyl and other functional groups enhances these properties.
  • Anti-inflammatory Effects : Some benzimidazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Structure-Activity Relationship (SAR)

The SAR studies of benzimidazole derivatives indicate that specific substitutions significantly influence their biological activity. For example, the presence of trifluoromethyl groups has been associated with increased lipophilicity and enhanced interaction with biological targets .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure CharacteristicsAntitumor Activity (IC50 μM)Antimicrobial ActivityNotes
4-Methylphenyl BenzimidazoleMethyl group on phenyl ring6.26 (HCC827)ModerateReference compound
Trifluoromethyl BenzimidazoleTrifluoromethyl substitution20.46 (NCI-H358)HighEnhanced activity
5-Fluoro-2-(phenyl)benzimidazoleFluorine atom on phenyl ring10.00HighNotable for enhanced activity

Case Studies

Recent studies have focused on the development of new benzimidazole derivatives, including those similar to this compound. For instance:

  • Antitumor Evaluation : A series of newly synthesized benzimidazoles were tested against various cancer cell lines using MTS cytotoxicity assays. Compounds showed promising results with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Testing : Research has demonstrated that certain benzimidazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was noted to enhance these effects compared to compounds lacking this substitution.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, and how is purity validated?

  • Methodology : The compound can be synthesized via coupling reactions between benzimidazole derivatives (e.g., 2-(trifluoromethyl)-1H-benzimidazole) and activated acetates. Key steps include:

  • Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous solvents (e.g., DMF or THF) to form ester linkages .
  • Purification via recrystallization (methanol/water systems) or column chromatography.
  • Purity validation through elemental analysis (C, H, N content) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • ¹H and ¹³C NMR : Assign peaks for trifluoromethyl (-CF₃), benzimidazole protons, and acetate/methylphenyl groups. For example, the trifluoromethyl group shows a singlet near δ 120–125 ppm in ¹³C NMR .
  • FT-IR : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and benzimidazole N-H stretching (~3400 cm⁻¹) .
  • Melting Point Analysis : Compare experimental values with literature to assess crystallinity and purity .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against targets like α-glucosidase (using p-nitrophenyl-α-D-glucopyranoside as substrate) to assess potential antidiabetic activity, referencing docking poses similar to related benzimidazole derivatives .
  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthetic yield?

  • Methodology :

  • Design of Experiments (DOE) : Vary catalysts (e.g., DCC vs. EDCI), solvent polarity (DMF vs. THF), and temperature (25°C vs. reflux).
  • Kinetic Monitoring : Use HPLC or TLC to track reaction progress and identify side products .
  • Yield Improvement : Optimize stoichiometry (e.g., 1.2 equivalents of trifluoromethyl benzimidazole derivative) to drive esterification .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase). Analyze binding poses and hydrogen-bonding networks, as demonstrated for structurally analogous compounds .
  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-protein complexes .

Q. How can discrepancies between theoretical and experimental characterization data be resolved?

  • Methodology :

  • X-ray Crystallography : Obtain single-crystal data (as in ) to resolve ambiguities in NMR assignments or DFT-optimized geometries .
  • DFT Calculations : Compare experimental IR/NMR with B3LYP/6-311+G(d,p)-level computed spectra to identify conformational mismatches .

Q. What strategies mitigate challenges in synthesizing the trifluoromethyl-benzimidazole core?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time for benzimidazole cyclization (e.g., 30 min at 150°C) .
  • Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during acetate coupling .

Methodological Notes

  • Key Citations : Synthesis (), structural analysis (), computational modeling ().
  • Data Tables : Refer to elemental analysis tables in (C/H/N % error <0.5%) and crystallographic parameters in (R factor = 0.05).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.